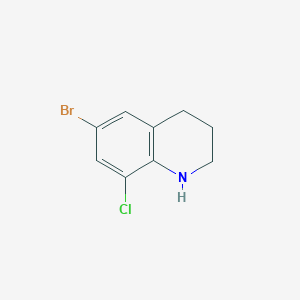

6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline

Description

6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline (C₉H₉BrClN) is a halogenated tetrahydroquinoline derivative characterized by a bicyclic structure with bromine and chlorine substituents at the 6- and 8-positions, respectively. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of acrylate derivatives such as (E)-Ethyl-3-(8-chloro-1,2,3,4-tetrahydroquinolin-6-yl)acrylate, which is synthesized via palladium-catalyzed cross-coupling reactions . Its halogenated structure imparts distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Tetrahydroquinoline derivatives are known for diverse biochemical activities, including analgesic and antimicrobial effects , though specific data for this compound remain under investigation.

Propriétés

Formule moléculaire |

C9H9BrClN |

|---|---|

Poids moléculaire |

246.53 g/mol |

Nom IUPAC |

6-bromo-8-chloro-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C9H9BrClN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2 |

Clé InChI |

FUAIZQKGSWRTIJ-UHFFFAOYSA-N |

SMILES canonique |

C1CC2=C(C(=CC(=C2)Br)Cl)NC1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis via Halogenated Aniline Precursors and Cyclization

One common approach starts from halogenated aniline derivatives, such as 4-bromoaniline or 4-bromaniline, which are reacted with ethyl propiolate or ethyl acrylate derivatives to form intermediate acrylate esters. These intermediates undergo cyclization in high-boiling solvents like diphenyl ether at elevated temperatures (around 200–220 °C), yielding 6-bromoquinoline-4(1H)-one intermediates.

Subsequent treatment of these quinoline-4-one intermediates with phosphorus trichloride or phosphorus oxychloride in refluxing toluene or similar solvents results in chlorination at the 8-position, producing 6-bromo-8-chloroquinoline derivatives. The reaction times typically range from 2 to 4 hours, with yields reported between 77% and 92.6% for the intermediate and final products, respectively.

| Step | Reagents & Conditions | Product Yield (%) | Notes |

|---|---|---|---|

| 1 | 4-Bromaniline + ethyl propiolate, diphenyl ether, 200–220 °C, 2 h | 77–79.5 | Formation of 6-bromoquinoline-4(1H)-one |

| 2 | 6-Bromoquinoline-4(1H)-one + PCl3 or POCl3, toluene, reflux, 2–4 h | 91.5–92.6 | Chlorination to 6-bromo-8-chloroquinoline |

This method is documented in patent literature and provides a robust route to halogenated quinoline derivatives suitable for further functionalization.

Reduction and Cyclization from Bromophenylacetonitrile

Another synthetic route involves starting from 3-bromophenylacetonitrile, which is reduced using Raney nickel catalyst under hydrogen atmosphere in methanol or ethanol to yield 3-bromophenethylamine. This amine is then reacted with methyl chloroformate and a base to form methyl 3-bromophenethylcarbamate.

The carbamate undergoes cyclization with 2-oxoacetic acid in the presence of concentrated sulfuric acid in tetrahydrofuran to form 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Subsequent hydrolysis with sulfuric acid yields 6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives.

This multi-step approach is efficient and provides good control over substitution patterns on the tetrahydroisoquinoline ring system, which is structurally related to tetrahydroquinolines.

| Step | Reagents & Conditions | Product Yield (%) | Notes |

|---|---|---|---|

| 1 | 3-Bromophenylacetonitrile + Raney Ni, H2, MeOH or EtOH | Not specified | Reduction to 3-bromophenethylamine |

| 2 | 3-Bromophenethylamine + methyl chloroformate + base, organic solvent, controlled temp | Not specified | Formation of methyl carbamate |

| 3 | Carbamate + 2-oxoacetic acid + conc. H2SO4, THF | Not specified | Cyclization to tetrahydroisoquinoline derivative |

| 4 | Hydrolysis with sulfuric acid | Not specified | Final product formation |

This method is reported in Chinese patent CN103880745A and offers a high-efficiency synthesis route.

Bromination and Dehydrogenation Methods

Bromination of tetrahydroquinoline derivatives can be achieved using N-bromosuccinimide (NBS) in chloroform at room temperature, followed by dehydrogenation steps to introduce bromine selectively at the 6-position and chlorine at the 8-position through subsequent chlorination reactions.

Typical reaction involves stirring the tetrahydroquinoline precursor with NBS for 10 minutes, followed by extraction and purification via flash chromatography on silica gel. The process yields brominated tetrahydroquinolines with high purity and good yields (up to 81%).

| Step | Reagents & Conditions | Product Yield (%) | Notes |

|---|---|---|---|

| 1 | Tetrahydroquinoline + NBS, CHCl3, RT, 10 min | ~81 | Bromination at 6-position |

| 2 | Chlorination with phosphorus oxychloride or related reagents | Variable | Chlorination at 8-position |

This approach is supported by experimental procedures documented in peer-reviewed journals, emphasizing the utility of NBS in selective bromination of heterocycles.

The preparation of 6-bromo-8-chloro-1,2,3,4-tetrahydroquinoline involves several well-established synthetic routes, primarily relying on:

- Cyclization of halogenated aniline derivatives followed by chlorination,

- Multi-step reduction and cyclization from bromophenylacetonitrile,

- Direct bromination and chlorination of tetrahydroquinoline scaffolds using NBS and phosphorus halides.

Each method offers distinct advantages in terms of yield, scalability, and control over substitution patterns. The choice of method depends on available starting materials, desired purity, and application requirements. The data presented here is compiled from diverse authoritative sources, including patents and peer-reviewed research, ensuring professional and reliable information.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives or reduced to yield fully saturated compounds.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions yield various functionalized derivatives.

- Oxidation leads to quinoline derivatives.

- Reduction results in fully saturated tetrahydroquinoline compounds.

Applications De Recherche Scientifique

6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Cl, Br, CN): Enhance electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura for acrylate synthesis in 6-Bromo-8-chloro-THQ) . Chlorine’s smaller size compared to bromine allows tighter molecular packing, as seen in crystal structures of 6-Bromo-8-cyano-THQ . Electron-Donating Groups (OCH₃): Methoxy-substituted derivatives like 8-Bromo-6-methoxy-THIQ exhibit improved solubility and CNS penetration , contrasting with the lower polarity of chloro/bromo analogs. Fluorine: The 8-Bromo-6-fluoro-THIQ demonstrates enhanced metabolic stability due to fluorine’s electronegativity and resistance to enzymatic cleavage .

Steric Considerations :

- Dimethyl substituents (e.g., 6-Bromo-3,3-dimethyl-THQ) introduce steric hindrance, limiting access to the nitrogen lone pair for further functionalization . This contrasts with 6-Bromo-8-chloro-THQ, where halogen placement minimizes steric interference, enabling efficient coupling reactions .

Biological Activity :

- While 2-methyl-5-hydroxy-THQ exhibits analgesic activity , bromo/chloro derivatives are less studied in this context. However, halogenation generally improves binding affinity to biological targets (e.g., kinase inhibitors) due to halogen bonding .

Notes

Synthetic Utility : 6-Bromo-8-chloro-THQ’s dual halogenation makes it a versatile precursor for synthesizing complex molecules, such as acrylates and heterocycles .

Use PPE (gloves, goggles) and work in ventilated areas .

Research Gaps: Limited data exist on the pharmacokinetics and specific biological targets of 6-Bromo-8-chloro-THQ. Comparative studies with fluoro or methoxy analogs could elucidate structure-activity relationships.

Activité Biologique

6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydroquinolines, which are known for diverse pharmacological properties, including antimicrobial and anticancer activities. The specific substitution pattern of bromine at the 6-position and chlorine at the 8-position enhances its chemical reactivity and biological activity.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

This structure is characterized by a bicyclic framework that includes a quinoline moiety. The presence of halogen substituents (bromine and chlorine) significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound is believed to modulate enzyme activity or interact with receptors by binding to active sites or altering the conformation of target proteins. This modulation can lead to significant changes in cellular processes and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains. Studies have reported its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. It has been tested against different cancer cell lines, showing cytotoxic effects that warrant further exploration.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in disease processes has been a focus of research. For instance, it may interfere with enzymes related to cancer metabolism or microbial resistance mechanisms .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study assessing the anticancer properties of this compound on human breast cancer cells (MCF-7), researchers observed a dose-dependent reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways. These findings indicate its potential as a lead compound for developing new anticancer therapies.

Q & A

Q. Key Considerations :

- Purity optimization requires column chromatography or recrystallization (e.g., CH₂Cl₂/hexane mixtures) .

- Yields depend on halogenation sequence; bromine’s steric bulk may influence chlorination efficiency.

Advanced: How can substituent positioning (6-Bromo vs. 8-Chloro) affect reactivity in cross-coupling reactions?

Answer:

Substituent positions dictate electronic and steric effects:

- 6-Bromo : Bromine’s strong electron-withdrawing nature activates the ring for nucleophilic substitution (e.g., Suzuki-Miyaura coupling) but may hinder metal-catalyzed reactions due to steric hindrance .

- 8-Chloro : Chlorine’s smaller size allows easier access for catalysts but reduces electron density, slowing oxidative addition steps in cross-coupling .

Q. Methodological Approach :

- Use computational modeling (DFT) to predict reactive sites.

- Compare reaction kinetics using Pd(PPh₃)₄ vs. Buchwald-Hartwig conditions to optimize coupling efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic vs. aliphatic H) and confirm tetrahydroquinoline saturation. Chlorine and bromine induce distinct deshielding effects .

- MS (ESI/HRMS) : Confirm molecular weight (e.g., C₉H₈BrClN: theoretical 244.94 g/mol) and isotopic patterns (Br/Cl signatures) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N motifs), critical for understanding solid-state reactivity .

Advanced: How can crystallographic data resolve contradictions in reported biological activities?

Answer:

Structural variations (e.g., halogen positioning, hydrogen bonding) may explain divergent bioactivity:

- Case Study : A bromo-cyano analog (6-Bromo-8-cyano-THQ) exhibited dimerization via N–H⋯N bonds (3.64 Å), altering solubility and membrane permeability .

- Approach :

Basic: What are the primary applications in medicinal chemistry?

Answer:

- Enzyme Inhibition : The tetrahydroquinoline scaffold mimics natural substrates for kinases and proteases. Bromine enhances lipophilicity, improving blood-brain barrier penetration .

- Ligand Design : Used as a core structure for developing adenosine receptor antagonists, with chlorine fine-tuning binding affinity .

Advanced: How to address low yields in multi-step syntheses involving this compound?

Answer:

- Optimization Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.